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molecular formula C12H11NO3S B8293695 5-(4-Acetylbenzyl)thiazolidine-2,4-dione

5-(4-Acetylbenzyl)thiazolidine-2,4-dione

Cat. No. B8293695
M. Wt: 249.29 g/mol
InChI Key: KNKIXXJBMGWXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130379

Procedure details

A solution of 3-(4-acetylphenyl)-2-bromopropanoic acid (87 g, 0.32 mol, prepared according to Cleland, Org. Synth. vol. 51, p. 1, 1971), and thiourea (48.7 g, 0.64 mol) in sulfolane (100 mL) was heated to 105°-110° C. for 5 hours. To this mixture was added a 2N HCl solution (162 mL) and the resulting solution was heated to 105°-110° C. overnight. After cooling and diluting with water, present title product was collected, washed with water and dried (75 g, 94%); mp 171°-172° C.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
162 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11](Br)[C:12]([OH:14])=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[NH2:16][C:17](N)=[S:18].Cl.S1(CCCC1)(=O)=[O:22]>O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]2[S:18][C:17](=[O:22])[NH:16][C:12]2=[O:14])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)CC(C(=O)O)Br
Name
Quantity
48.7 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
162 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 105°-110° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(CC2C(NC(S2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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